3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and ethyl bromoacetate.
Reagents and Conditions:
Chemical Reactions Analysis
3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide (H2O2).
Reduction: Using reagents like sodium borohydride (NaBH4).
Substitution: Using reagents like N-bromosuccinimide (NBS) and catalytic palladium complexes.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it has applications in the development of anticancer agents, as it has been evaluated for its activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound targets microtubules and their component protein, tubulin, leading to mitotic blockade and cell apoptosis by modulating microtubule assembly .
Comparison with Similar Compounds
Similar compounds to 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer activity and target microtubules.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound has a similar benzodioxole structure and is used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its unique biological activities.
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-ylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c17-11(18)4-3-10-15-16-13(22-10)12(19)14-7-1-2-8-9(5-7)21-6-20-8/h1-2,5H,3-4,6H2,(H,14,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJYGIKPBETMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN=C(S3)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146319 |
Source
|
Record name | 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-53-7 |
Source
|
Record name | 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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